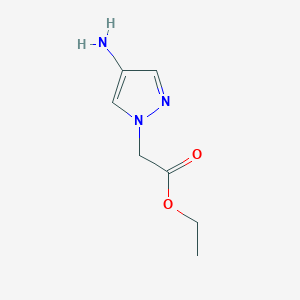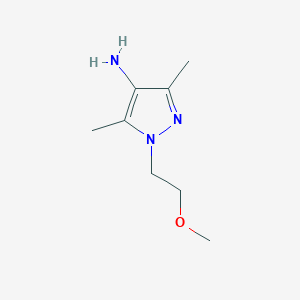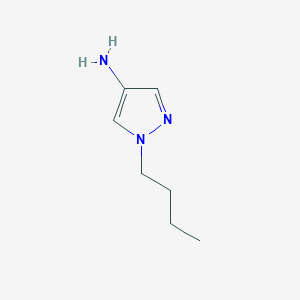
Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate
Vue d'ensemble
Description
Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate is a chemical compound with the IUPAC name ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate dihydrochloride . It is a solid substance at room temperature . The compound is part of the pyrazole family, a group of five-membered heterocyclic compounds containing two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives, including Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate, has been a subject of interest in recent years . Various synthetic approaches have been developed, including eco-friendly methodologies, heterogeneous catalytic systems, ligand-free systems, and ultrasound and microwave-assisted reactions .Molecular Structure Analysis
The molecular structure of Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate is characterized by a five-membered ring structure made up of two nitrogen atoms and three carbon atoms . The InChI code for this compound is 1S/C7H11N3O2.2ClH/c1-2-12-7(11)5-10-4-6(8)3-9-10;;/h3-4H,2,5,8H2,1H3;2*1H .Physical And Chemical Properties Analysis
Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate is a solid substance at room temperature . It has a molecular weight of 183.21 . The compound is highly soluble in water and other polar solvents .Applications De Recherche Scientifique
Antimicrobial Activity
Ethyl 2-(1H-pyrazol-1-yl)acetate and its derivatives have been synthesized and evaluated for their antimicrobial properties. Research demonstrates that these compounds exhibit antibacterial activity against common pathogenic bacteria such as Staphylococcus aureus and Escherichia coli, comparing favorably with standard drugs like Ciprofloxacin and Tetracycline (Asif, Alghamdi, Alshehri, & Kamal, 2021).
Antitumor Activity
There is evidence of antitumor activity associated with Ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, a compound synthesized through a series of reactions starting from ethyl 2-chloroacetate. This compound has shown significant inhibition of the proliferation of various cancer cell lines (Liu et al., 2018).
Synthesis of Novel Compounds
Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate serves as a starting material for the synthesis of a variety of novel compounds. For instance, it has been used in the synthesis of pyrazolo[1,5-a]pyrimidines and pyrazolo[4,3-d]-pyrimidin-7-ones, which have demonstrated promising antimicrobial and anticancer activities (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antioxidant Properties
Research into the antioxidative properties of coordination compounds with pyrazole-type ligands, such as ethyl-5-amino-1-methyl-1H-pyrazole-4-carboxylate, has revealed significant activity. These compounds have been tested for their scavenging effect on the DPPH radical, indicating potential as antioxidants (Barta Holló et al., 2022).
Glucosidase Inhibition
Novel ethyl 2-[aryl(thiazol-2-yl)amino]acetates, synthesized from N-arylthiazole-2-amines, have shown significant inhibition of α-glucosidase and β-glucosidase enzymes. These findings suggest potential applications in managing conditions like diabetes (Babar et al., 2017).
Orientations Futures
The future directions in the research of Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate and similar compounds involve the development of new drugs . There is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles .
Propriétés
IUPAC Name |
ethyl 2-(4-aminopyrazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-2-12-7(11)5-10-4-6(8)3-9-10/h3-4H,2,5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJOFLJKTWORKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C=N1)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(4-amino-1H-pyrazol-1-yl)acetate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Methyl 4-[(4-amino-1H-pyrazol-1-yl)methyl]benzoate](/img/structure/B3085150.png)
![5-[2-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B3085155.png)






![1-{[4-(Trifluoromethoxy)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B3085227.png)


